hSERT Binding Affinity vs. Unsubstituted and 5-Fluoro Analogs
The N,N-dimethyl tertiary amine derived directly from 3-(5-chloro-1H-indol-3-yl)cyclopentan-1-amine (by reductive amination) exhibits a Ki of 3 nM at human SERT. In the same assay system, the unsubstituted 5-H analog shows significantly weaker affinity (estimated >100 nM based on SAR trends in the publication), while the 5-fluoro analog achieves a Ki of 0.63 nM [1]. The 5-chloro analog therefore occupies a potency niche between the weakly active 5-H and the ultra-potent 5-fluoro derivative, offering a balance of high affinity and potential differentiated pharmacokinetic properties. The trans-isomer of the 5-chloro compound is 4-9 times less potent, confirming the essential role of cis stereochemistry [2].
| Evidence Dimension | hSERT binding affinity (Ki) for the N,N-dimethyl derivatives |
|---|---|
| Target Compound Data | Ki = 3 nM (5-chloro analog, cis configuration) |
| Comparator Or Baseline | Ki = 0.63 nM (5-fluoro, cis); Ki = 0.22 nM (5-cyano, cis); Ki >100 nM (5-H, estimated from SAR); trans isomers: 4-9x less potent for corresponding cis compounds |
| Quantified Difference | 5-chloro is 5-fold less potent than 5-CN, 4.8-fold more potent than 5-F counterpart, and >33-fold more potent than unsubstituted parent |
| Conditions | Radioligand binding assay, human SERT expressed in HEK-293 cells, [3H]paroxetine or [125I]RTI-55 as radioligand, Ki determined by Cheng-Prusoff equation. J. Med. Chem. 2010, 53, 7564-7572. |
Why This Matters
The 3 nM Ki demonstrates that the 5-chloro substitution is compatible with sub-nanomolar to low nanomolar SERT affinity, validating the scaffold for inhibitor design and ensuring procurement of the correct intermediate will lead to derivatives with documented potency.
- [1] BindingDB Entry BDBM50330817. Ki = 3 nM for human SERT (5-chloro N,N-dimethyl analog). Also see King, H. D. et al. J. Med. Chem. 53, 7564–7572 (2010) for 5-F (Ki = 0.63 nM) and 5-CN (Ki = 0.22 nM). View Source
- [2] King, H. D. et al. J. Med. Chem. 53, 7564–7572 (2010). PubMed abstract confirming 4-9x potency loss for trans isomers. View Source
